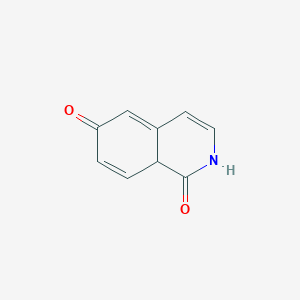

2,8a-Dihydroisoquinoline-1,6-dione

Beschreibung

Eigenschaften

Molekularformel |

C9H7NO2 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

2,8a-dihydroisoquinoline-1,6-dione |

InChI |

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,8H,(H,10,12) |

InChI-Schlüssel |

VDTDCUXPRRJGPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C=C2C1C(=O)NC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,8a Dihydroisoquinoline 1,6 Dione and Its Derivatives

De Novo Synthetic Routes for the Dihydroisoquinoline-1,6-dione Core

The de novo synthesis of the 2,8a-dihydroisoquinoline-1,6-dione framework requires sophisticated strategies to assemble the bicyclic system with control over stereochemistry. The following sections detail various modern synthetic approaches that are applicable to the construction of this target structure.

Multicomponent Reaction (MCR) Strategies for Dihydroisoquinoline-1,6-dione Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. nih.gov While a direct MCR for this compound is not extensively documented, the synthesis of the closely related glutarimide (B196013) core through MCRs provides a strong foundation for developing such a strategy. thieme-connect.comthieme-connect.com

A plausible MCR approach could involve the condensation of a suitable 1,3-dicarbonyl compound, an aldehyde, and an amine source, followed by an intramolecular cyclization to form the piperidine-2,6-dione ring. The challenge lies in designing the components to facilitate the subsequent annulation to form the fused carbocyclic ring of the dihydroisoquinoline system.

Table 1: Examples of Multicomponent Reactions for the Synthesis of Related Heterocyclic Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold | Reference |

| Substituted Acrylamide | 1,3-Bielectrophile | - | Michael Addition | Glutarimide | thieme-connect.com |

| Acetamide Derivative | α,β-Unsaturated Carbonyl | - | Michael Addition | Glutarimide | thieme-connect.com |

| Baylis–Hillman Adduct | Amine | - | Cyclization | Glutarimide | thieme-connect.com |

Annulation Reaction Approaches for Dihydroisoquinoline-1,6-dione Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing scaffold, are a powerful tool for constructing fused heterocyclic systems like this compound.

Formal [3+3] annulation strategies are particularly attractive for the synthesis of six-membered rings. In the context of the target molecule, this could involve the reaction of a three-carbon synthon with a three-atom component. A notable example is the enantioselective synthesis of functionalized glutarimides through a formal [3+3] annulation between enals and substituted malonamides, catalyzed by oxidative N-heterocyclic carbenes (NHCs). acs.orgnih.govresearchgate.net This reaction proceeds with the concomitant formation of C-C and C-N bonds, offering excellent enantioselectivity and good yields. acs.orgnih.gov Adapting this methodology to a substrate bearing a pre-existing cyclohexene (B86901) or a masked equivalent could provide a direct route to the this compound core.

Table 2: Enantioselective [3+3] Annulation for Glutarimide Synthesis

| Enal Substrate | Malonamide Substrate | NHC Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

| Cinnamaldehyde | N,N'-Dibenzylmalonamide | Chiral Triazolium Salt | Benzoquinone Derivative | 85 | 95 | nih.gov |

| Crotonaldehyde | N,N'-Diphenylmalonamide | Chiral Triazolium Salt | Benzoquinone Derivative | 78 | 92 | nih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and its aza-variant, the aza-Diels-Alder reaction, is particularly relevant for constructing nitrogen-containing heterocycles. wikipedia.orgresearchgate.netyoutube.com The synthesis of the this compound scaffold could be envisioned through an intramolecular aza-Diels-Alder reaction of a suitably functionalized diene tethered to a dienophile.

Alternatively, an intermolecular aza-Diels-Alder reaction between an azadiene and a dienophile containing a masked or pre-formed glutarimide ring could be a viable strategy. The dienophile, in this case, would need to be an activated alkene, such as an α,β-unsaturated lactam. The subsequent aromatization or functionalization of the newly formed ring would lead to the desired dihydroisoquinoline system. The use of chiral catalysts or auxiliaries can allow for stereocontrolled synthesis.

Table 3: Aza-Diels-Alder Reactions in the Synthesis of Pyridine and Piperidine Derivatives

| Diene | Dienophile | Catalyst/Conditions | Product Scaffold | Reference |

| 1-Aza-1,3-butadiene | Alkene/Alkyne | Thermal/Lewis Acid | Dihydropyridine/Pyridine | baranlab.org |

| Danishefsky's Diene | Imine | Lewis Acid | Dihydropyridinone | wikipedia.org |

| 2-Azadiene | Enamine | - | Tetrahydropyridine | researchgate.net |

Electrocyclic Reaction Pathways in Dihydroisoquinoline-1,6-dione Synthesis

Electrocyclic reactions, particularly 6π-electrocyclizations, provide a powerful and stereospecific method for the formation of six-membered rings. rsc.org A notable application of this strategy is the synthesis of pyridone rings, which are constitutional isomers of the dione (B5365651) moiety in the target compound.

A tandem Curtius rearrangement/6π-electrocyclization has been successfully employed to construct a 2-pyridone system. nih.gov This approach involves the generation of a vinyl isocyanate which then undergoes a 6π-electrocyclization to form the pyridone ring. A similar strategy could be envisioned for the synthesis of the this compound core, where a suitably substituted triene system undergoes a thermally or photochemically induced 6π-electrocyclization to form the fused bicyclic structure. The stereochemical outcome of the reaction is dictated by the Woodward-Hoffmann rules, allowing for predictable control over the product's stereochemistry. nih.gov

A cascade aza-Wittig/6π-electrocyclization process has also been developed for the synthesis of 1,6-dihydropyridines, demonstrating the utility of this approach for nitrogen heterocycles. acs.org

Table 4: 6π-Electrocyclization in the Synthesis of Pyridone and Dihydropyridine Scaffolds

| Precursor | Reaction Type | Conditions | Product Scaffold | Reference |

| Unsaturated Acyl Azide (B81097) | Curtius Rearrangement/6π-Electrocyclization | Thermal | 2-Pyridone | nih.gov |

| Vinyliminophosphorane & Ketone | aza-Wittig/6π-Electrocyclization | Thermal | 1,6-Dihydropyridine | acs.org |

Oxidative Cyclization Strategies towards Dihydroisoquinoline-1,6-dione Scaffolds

Oxidative cyclization reactions offer a direct method for the formation of heterocyclic rings through the generation of a carbon-heteroatom bond and a carbon-carbon bond in a single step. For the synthesis of the this compound core, oxidative cyclization of a suitably designed acyclic precursor could be a highly efficient strategy.

One promising approach involves the oxidative cyclization of enamides. The use of oxidative N-heterocyclic carbene (NHC) catalysis has been shown to be highly effective for the enantioselective synthesis of glutarimides from enals and malonamides. acs.orgnih.govresearchgate.net This reaction proceeds via a formal [3+3] annulation under oxidative conditions. By starting with a substrate that already contains a portion of the carbocyclic ring, this methodology could be adapted to form the fused bicyclic system of the target molecule.

Furthermore, the synthesis of novel glutarimide derivatives has been achieved through the thio-Michael addition to 3-methylidenepiperidine-2,6-dione (B2628055) followed by oxidation of the sulfur atom. rscf.runih.gov While this is a functionalization of a pre-existing ring, it highlights the utility of oxidative methods in modifying the glutarimide core.

Table 5: Oxidative Cyclization for the Synthesis of Glutarimide Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Reaction Type | Product | Reference |

| Enal | Malonamide | Chiral NHC/Oxidant | Oxidative [3+3] Annulation | Enantioenriched Glutarimide | acs.orgnih.govresearchgate.net |

| 3-Methylidenepiperidine-2,6-dione | Thiophenol | DIPEA, then Oxone® | Thio-Michael Addition/Oxidation | 2-((Arylthio)methyl)glutarimide Sulfone | rscf.ru |

Catalytic Methodologies in Dihydroisoquinoline-1,6-dione Synthesis

The construction of the dihydroisoquinoline-1,6-dione skeleton can be achieved through various catalytic approaches, which offer advantages in terms of efficiency, selectivity, and sustainability over classical methods.

Transition Metal-Catalyzed Processes

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolone and dihydroisoquinolone derivatives. Various metals, including rhodium, cobalt, and palladium, have been successfully employed in annulation reactions to construct the core ring system.

Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a prominent method for synthesizing isoquinolones. rsc.org This approach allows for the formation of functionalized isoquinolone derivatives, including those with trifluoromethyl groups, which are of interest in medicinal chemistry. rsc.org Similarly, cobalt(III)-catalyzed C-H functionalization provides access to dihydroisoquinolones from N-chlorobenzamides and a variety of alkenes with high enantioselectivity. nih.gov Palladium-catalyzed processes, such as the dehydrogenative cross-coupling/annulation of N-alkoxybenzamides with β-keto esters, also offer a route to isoquinolinone derivatives. nih.gov

A notable development is the photocatalytic [4+2] skeleton-editing strategy for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and N-hydroxyphthalimide (NHPI) esters of carboxylic acids. researchgate.netnih.gov This method is significant as it allows for both convergent and divergent synthesis of dihydroisoquinolinediones from readily available starting materials. researchgate.netnih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Isoquinolone Derivatives

| Catalyst/Metal | Reactants | Product Type | Reference |

| Rh(III) | N-(pivaloyloxy) aryl amides, internal acetylene-containing α-amino carboxylates | α-CF3-substituted α-amino acid derivatives with isoquinolone core | rsc.org |

| Co(III) | N-chlorobenzamides, alkenes | Dihydroisoquinolones | nih.gov |

| Pd | N-alkoxybenzamides, β-keto esters | Isoquinolinone derivatives | nih.gov |

| Photocatalyst | Vinyl azides, NHPI esters of carboxylic acids | Dihydroisoquinoline-1,4-diones | researchgate.netnih.gov |

Organocatalysis (e.g., Chiral Phosphoric Acid Catalysis)

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of heterocyclic compounds. Chiral phosphoric acids have been identified as effective catalysts for the enantioselective dearomatization of isoquinolines, a key step in the formation of the dihydroisoquinoline core. researchgate.netmdpi.comresearchgate.net This approach often involves the in situ generation of a reactive isoquinolinium salt, which then undergoes nucleophilic addition.

For instance, the Reissert-type addition of silyl (B83357) ketene (B1206846) acetals to isoquinolinium salts, catalyzed by chiral thiourea (B124793) derivatives, can produce dihydroisoquinoline derivatives with high enantioselectivity. researchgate.net Chiral phosphoric acids have also been utilized in the dearomatization of isoquinolines via the addition of silyl phosphites, yielding cyclic α-aminophosphonates. mdpi.comresearchgate.net These methods highlight the potential of organocatalysis to construct chiral dihydroisoquinoline frameworks, which can be precursors to the dione target.

Green Chemistry Approaches: Deep Eutectic Solvent (DES)-Mediated Syntheses

Deep eutectic solvents (DESs) are emerging as green and sustainable reaction media for organic synthesis. rsc.orgnih.gov While the direct synthesis of this compound in DES has not been extensively reported, related structures have been successfully synthesized using this approach. For example, an efficient synthesis of alkenylated dihydroquinolinones and hexahydroacridinones has been achieved from saturated ketones in a choline (B1196258) chloride-based DES medium. This process involves dehydrogenation, cyclization, oxidation, and α-alkenylation steps, showcasing the potential of DES to facilitate multi-step reactions in a one-pot manner. The use of DES as both a solvent and a catalyst in these transformations underscores their potential for developing more environmentally benign synthetic routes to complex heterocyclic systems.

Post-Synthetic Modifications and Functionalization of Dihydroisoquinoline-1,6-dione Frameworks

Once the dihydroisoquinoline-1,6-dione core is constructed, further functionalization is often necessary to access a diverse range of derivatives for various applications.

Directed C-H Functionalization Strategies

Direct C-H functionalization has become a powerful strategy for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For quinoline (B57606) and tetrahydroisoquinoline systems, various methods for regioselective C-H functionalization have been developed. These strategies often employ a directing group to guide a transition metal catalyst to a specific C-H bond.

For instance, iodine-catalyzed aerobic C-H functionalization of tetrahydroisoquinolines has been reported, enabling the introduction of various nucleophiles. rsc.org These principles can be extended to the dihydroisoquinoline-1,6-dione framework, allowing for the introduction of functional groups at specific positions on the aromatic or heterocyclic ring.

Strategic Derivatization of Dihydroisoquinoline-1,6-dione Rings

The strategic derivatization of the dihydroisoquinoline-1,6-dione ring system is crucial for exploring structure-activity relationships. This can involve modifications at various positions of the heterocyclic core.

One approach involves the synthesis of functionalized isoquinolinediones through radical cascade reactions. For example, difluoromethyl-substituted isoquinolinediones have been synthesized via the addition of a CF2COOEt radical to an imide, followed by cyclization. mdpi.com Ring annulation strategies using tetrahydroisoquinoline-derived enaminones provide a convergent route to more complex, functionalized pyrrolo[2,1-a]- and indolo[2,1-a]isoquinolines. nih.gov

Furthermore, derivatization is often employed to enhance the analytical properties of molecules, for instance, by introducing chromophores or fluorophores for HPLC analysis. While not a synthetic transformation in the traditional sense, such derivatization strategies are critical in the study and characterization of these compounds.

Skeletal Editing and Ring Transformations for Isoquinoline (B145761) Derivatives

Skeletal editing has emerged as a powerful strategy in synthetic chemistry, enabling the precise modification of molecular frameworks. rsc.org This approach facilitates complex transformations by inserting, deleting, or rearranging atoms within a cyclic system, offering novel pathways to valuable compounds like isoquinoline derivatives. rsc.orgresearchgate.net

One innovative approach involves the transformation of indenes into isoquinolines. rsc.org Early methods accomplished this through oxidative cleavage of the indene (B144670) backbone using reagents like ozone or osmium tetroxide in the presence of an ammonia (B1221849) source. rsc.org More recently, the use of hypervalent iodine reagents in conjunction with an ammonia source can generate an iodonitrene intermediate, which inserts a nitrogen atom into the five-membered ring of indenes to yield the isoquinoline core. chemistryworld.com

Furthermore, a photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov This method is notable for the bifunctional role of NHPIs and the cascade cyclization process. nih.gov The reaction proceeds under mild conditions, utilizing a photosensitizer like Ir(ppy)₂(bpy)PF₆, and allows for the convergent and divergent synthesis of various dihydroisoquinoline-1,4-diones. nih.govresearchgate.net For instance, the reaction of an NHPI ester of pivalic acid with a vinyl azide in the presence of different NHPIs can lead to a variety of substituted dihydroisoquinoline-1,4-diones in moderate yields. nih.gov

Ring expansion strategies are also central to skeletal editing. For example, the Levin group demonstrated the use of α-chlorodiazirine as an insertive agent to release carbene for the ring expansion of indoles to quinolines, a conceptually related transformation. rsc.org Such strategies highlight the potential for converting readily available cyclic systems into more complex heterocyclic frameworks. The ability to manipulate ring systems through these advanced techniques provides a versatile toolbox for accessing novel isoquinoline derivatives. bioengineer.org

Table 1: Examples of Skeletal Editing for Isoquinoline Derivative Synthesis

| Starting Material(s) | Reagents/Conditions | Product Type | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Indenes | Hypervalent iodine, ammonia source | Isoquinolines | Nitrogen atom insertion | rsc.orgchemistryworld.com |

| Vinyl azides, Carboxylic NHPI esters | Ir(ppy)₂(bpy)PF₆, NHPI, Hantzsch ester, 2,4,6-collidine, blue LEDs | Dihydroisoquinoline-1,4-diones | Photocatalytic [4+2] skeleton-editing cascade | nih.govresearchgate.net |

| Quinoline N-oxides, dialkyl acetylenedicarboxylates, water | Acidic or basic conditions | 2-substituted indolines, indoles, or 2-alkenylanilines | Rearrangement and fragmentation of cyclized intermediates | bioengineer.org |

Applications of Hypervalent Iodine Reagents in Dihydroisoquinoline Chemical Transformations

Hypervalent iodine(III) reagents have become indispensable tools in modern organic synthesis due to their mild oxidizing properties, environmental compatibility, and commercial availability. acs.orgnih.govpsu.edu These reagents are employed in a wide array of transformations, including oxidations, halogenations, aminations, and the construction of heterocyclic systems. nih.govpsu.edu Their reactivity often mirrors that of transition metals, enabling unique chemical transformations. acs.org

In the context of isoquinoline synthesis, hypervalent iodine reagents play a crucial role. As mentioned previously, they are instrumental in the nitrogen insertion reaction of indenes to form the isoquinoline skeleton. chemistryworld.com This transformation relies on the generation of a reactive nitrene intermediate facilitated by the hypervalent iodine compound.

Furthermore, hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are known to promote oxidative cyclizations. While direct applications to this compound are specific, the general principles are broadly applicable. For instance, PIFA can be used for the direct functionalization of arenes and can react with β-dicarbonyl compounds, which are structurally related to the dione moiety of the target molecule. uab.cat The ability of these reagents to act as single-electron oxidants makes them valuable for initiating radical-based cyclization cascades that can lead to complex heterocyclic structures. rsc.org

The versatility of hypervalent iodine reagents extends to their use as catalysts and recyclable reagents, which is of growing importance for sustainable chemistry. psu.edu Their application in promoting carbon-carbon and carbon-heteroatom bond formation is a key strategy in the synthesis of complex molecules, including various heterocyclic systems. nih.gov

Table 2: Selected Hypervalent Iodine Reagents and Their Applications

| Reagent | Abbreviation | Typical Applications in Heterocyclic Synthesis | Reference(s) |

|---|---|---|---|

| Phenyliodine(III) diacetate | PIDA | Oxidative cyclizations, C-H functionalization | uab.cat |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Oxidative cyclizations, arene functionalization | uab.cat |

| (Dichloroiodo)benzene | PhICl₂ | Chlorination, oxidative cyclization | psu.edu |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB | Oxidative rearrangements, synthesis of α-tosyloxy ketones | psu.edu |

| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols |

Eschenmoser Coupling Reactions in the Synthesis of Dihydroisoquinoline-Related Systems

The Eschenmoser coupling reaction is a powerful method for carbon-carbon bond formation, typically yielding enamine products from the reaction of thioamides with α-halocarbonyl compounds in the presence of a thiophile. nih.govchem-station.com This reaction has found application in the synthesis of various nitrogen-containing heterocycles.

A particularly relevant study demonstrated the use of the Eschenmoser coupling reaction in the synthesis of a dihydroisoquinoline-dione system. beilstein-journals.org Specifically, the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thiobenzamide (B147508) or thioacetamide (B46855) in dimethylformamide (DMF) yielded the corresponding Eschenmoser coupling products in good yields (75% and 78%, respectively). beilstein-journals.org This reaction proceeds through the formation of an intermediate α-thioiminium salt, and the success of the coupling is dependent on the balance of acidity of the nitrogen and carbon atoms in this intermediate. nih.govbeilstein-journals.org

The reaction conditions for Eschenmoser couplings can be varied. While traditionally requiring a base, some modern variations proceed without one. nih.gov The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile (B52724) often being effective. beilstein-journals.org In some cases, the use of continuous-flow chemistry at elevated temperatures and pressures can significantly accelerate the reaction, even for challenging substrates. nih.gov The application of sonication has also been shown to accelerate the Eschenmoser coupling reaction, providing an efficient method for the coupling of various thioamides with α-bromocarbonyl compounds. rsc.org

The Eschenmoser coupling provides a direct route to functionalized dihydroisoquinoline systems, demonstrating its utility in building the core structure of complex heterocyclic molecules. beilstein-journals.org

Table 3: Eschenmoser Coupling for Dihydroisoquinoline-Related Synthesis

| Substrates | Solvent | Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| 4-Bromoisoquinoline-1,3(2H,4H)-dione, Thiobenzamide | DMF | - | Eschenmoser coupling product | 75% | beilstein-journals.org |

| 4-Bromoisoquinoline-1,3(2H,4H)-dione, Thioacetamide | DMF | - | Eschenmoser coupling product | 78% | beilstein-journals.org |

| 4-Bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-one, Thiobenzamide | CHCl₃ | KHCO₃, 55 °C | Cyclization and Eschenmoser coupling products | Moderate | beilstein-journals.org |

Elucidation of Complex Reaction Mechanisms in 2,8a Dihydroisoquinoline 1,6 Dione Chemistry

Mechanistic Pathways of Annulation and Cyclization Reactions Leading to Dihydroisoquinoline-1,6-dione

The construction of the 2,8a-dihydroisoquinoline-1,6-dione core often involves sophisticated annulation and cyclization strategies. One notable approach is a photocatalytic [4+2] skeleton-editing strategy that enables the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.govnih.gov This method is significant as it circumvents the need for pre-functionalized and complex starting materials often required in traditional syntheses. nih.gov The reaction proceeds through the cleavage of two C-N bonds and the formation of one C-N and two C-C bonds, effectively leading to a ring enlargement. nih.govnih.gov

Another efficient method involves a sequential one-pot synthesis that combines a nucleophilic addition with a palladium-catalyzed intramolecular C-H alkenylation. nih.gov This process starts with the chemo-, regio-, and stereoselective nucleophilic addition of 2-aryl quinolin-4(1H)-ones to alkynyl bromides. nih.gov The resulting adducts then undergo an intramolecular C-H alkenylation catalyzed by palladium, leading to the formation of quinolinone-fused isoquinoline (B145761) derivatives. nih.gov

The classification of synthetic strategies for the isoquinoline ring system, as described by Kametani, provides a framework for understanding the various approaches to constructing these molecules. These strategies are categorized based on the specific bond closures that form the heterocyclic ring. researchgate.net

Investigation of Transient Intermediates in Dihydroisoquinoline-1,6-dione Formation (e.g., Iminium Ions, Enamines, Radical Species)

The formation of the this compound scaffold proceeds through various transient intermediates, the nature of which depends on the specific reaction conditions.

Radical Species: In the photocatalytic [4+2] cyclization, radical intermediates play a central role. The reaction is initiated by the formation of an alkyl radical from an NHPI ester. This radical then adds to a vinyl azide (B81097), leading to an iminyl radical species after the release of nitrogen gas. nih.gov A subsequent hydrogen atom transfer (HAT) process generates a ketimine intermediate. nih.gov Further single electron transfer (SET) processes and radical-radical coupling events lead to the final dihydroisoquinoline-1,4-dione product. nih.govresearchgate.net The involvement of radical species is supported by experiments showing that the reaction is inhibited in the presence of radical scavengers like TEMPO. nih.gov

Iminium Ions: Iminium ions are key intermediates in various synthetic routes. For instance, in cascade reactions leading to bicyclic nitrogen heterocycles, the condensation of an amino allylsilane with a dicarbonyl compound forms an acyclic imine, which upon acid catalysis generates an iminium ion. nih.gov This intermediate can then be trapped by a nucleophile. nih.gov The formation of iminium ions can also be facilitated by acid catalysis in the reaction of secondary amines with aldehydes or ketones. masterorganicchemistry.comunl.pt

Enamines: Enamines, formed from the reaction of a secondary amine with an enolizable aldehyde or ketone, are crucial nucleophilic intermediates. masterorganicchemistry.com Their nucleophilicity stems from a resonance form where the alpha-carbon bears a negative charge. masterorganicchemistry.com In the context of dihydroisoquinoline synthesis, enamines can participate in reactions with electrophiles, such as alkyl halides or Michael acceptors, to build the carbon skeleton. masterorganicchemistry.com The formation of enamines is often acid-catalyzed and is an equilibrium process. masterorganicchemistry.com

Detailed Analysis of Nucleophilic Addition and Substitution Mechanisms on Quinone Substructures

The quinone moiety within the dihydroisoquinoline-1,6-dione framework is susceptible to nucleophilic attack, a key step in both its synthesis and further functionalization.

Nucleophilic Addition: Nucleophilic addition to the quinone ring is a fundamental process. quimicaorganica.org The reactivity of quinones towards nucleophiles is influenced by the substituents on the ring, which can have both steric and electronic effects. smu.edu For example, electron-donating groups can decrease the reactivity, while electron-withdrawing groups can enhance it. smu.edu The site of nucleophilic attack is also influenced by the nature of the nucleophile and the substitution pattern of the quinone. acs.org For instance, hard nucleophiles tend to attack at specific positions on the isoquinoline ring system. quimicaorganica.org Computational studies have shown that even strong nucleophiles can react reversibly, forming kinetic products that can then rearrange to more stable thermodynamic products. acs.org

Nucleophilic Substitution: Halogenated quinolines and isoquinolines readily undergo nucleophilic substitution reactions. quimicaorganica.org These reactions typically proceed through an addition-elimination mechanism, where the formation of a stable intermediate with a negative charge on the nitrogen atom is crucial. quimicaorganica.org The position of substitution is influenced by steric and electronic factors. quimicaorganica.org Interestingly, some nucleophilic substitution reactions of 1,4-quinones can be carried out in aqueous suspension without a catalyst, offering a greener alternative to traditional methods that require organic solvents and catalysts. researchgate.net

The table below summarizes the reactivity of different nucleophiles with quinone substructures.

| Nucleophile Type | Reactivity with Quinone Substructure | Key Factors Influencing Reactivity |

| Hard Nucleophiles | Attack specific positions on the isoquinoline ring. quimicaorganica.org | Electronic properties of the quinone. smu.edu |

| Strong Nucleophiles (e.g., from DNA) | Can react quickly to form kinetic products. acs.org | Reversibility of the reaction. acs.org |

| Weaker Nucleophiles | Form thermodynamic products, often irreversibly. acs.org | Stability of the resulting adduct. acs.org |

| Amines and Thiols | Readily undergo addition and substitution reactions. researchgate.netresearchgate.net | Reaction conditions (e.g., solvent, catalyst). researchgate.net |

Dehydrogenation and Oxidation Mechanisms Relevant to Dihydroisoquinoline-1,6-dione Synthesis

Oxidation and dehydrogenation are critical steps in many synthetic routes leading to isoquinoline and quinone-containing structures. In the Doebner-Miller synthesis of quinolines, 1,2-dihydroquinoline (B8789712) intermediates have been isolated, and their disproportionation is believed to proceed via a 3,4-dihydroquinoline intermediate. researchgate.net This highlights the role of partially saturated intermediates and their subsequent oxidation.

The oxidation of tetrahydroquinolines can be achieved using various reagents, such as iodine, to generate the corresponding quinolines. researchgate.net In some synthetic sequences, an oxidation-dehydration cascade is employed to convert tetrahydroisoquinoline derivatives into their 1,2-dihydroisoquinoline (B1215523) counterparts. researchgate.net

Biochemical systems provide numerous examples of oxidation-reduction reactions involving quinone-like structures. The interconversion between arenediols and arenediones, such as the hydroquinone-quinone couple, is a fundamental process in biological electron transport chains. libretexts.org

Computational Approaches to Reaction Mechanism Elucidation (e.g., Energy Barriers, Transition State Geometries, Regiodivergent Pathways)

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of dihydroisoquinoline-1,6-diones and related compounds. rsc.org Density Functional Theory (DFT) calculations, in particular, have been widely used to investigate reaction pathways, determine energy barriers, and characterize the geometries of transition states. mdpi.comresearchgate.net

For instance, computational studies have been instrumental in understanding the photocatalytic [4+2] cyclization for the synthesis of dihydroisoquinoline-1,4-diones. researchgate.net These calculations have helped to propose a detailed mechanism involving single electron transfer, radical formation, and radical-radical coupling events. researchgate.net

In the study of nucleophilic additions to quinone methides, computational models have accurately predicted experimental results, providing insights into the formation of both kinetic and thermodynamic products. acs.org Furthermore, computational methods have been employed to explore regiodivergent pathways, where a single set of reactants can lead to different regioisomers depending on the reaction conditions. This is particularly relevant in reactions such as the 1,6-addition to dihydropyridines, which can lead to the formation of different-sized lactone rings. researchgate.net

The table below provides examples of how computational methods have been applied to understand reaction mechanisms.

| Reaction Type | Computational Method | Insights Gained |

| Photocatalytic [4+2] Cyclization | DFT | Detailed mechanistic pathway, role of radical intermediates. researchgate.net |

| Nucleophilic Addition to Quinone Methides | LFP and Computational Modeling | Prediction of kinetic vs. thermodynamic products. acs.org |

| 1,3-Dipolar Cycloadditions | DFT | Elucidation of reaction pathways and stereospecificity. mdpi.comresearchgate.net |

| Enzyme Catalysis | Quantum Mechanical Cluster Approach (DFT) | Reaction mechanism and origin of stereospecificity. researchgate.net |

| Regiodivergent Synthesis | Not specified | Understanding factors controlling regioselectivity. researchgate.net |

An article on the derivatization and synthetic transformations of This compound cannot be generated as requested.

Extensive and targeted searches for scientific literature concerning the specific chemical compound "this compound" have yielded no results. The available body of research focuses almost exclusively on other isomers, such as dihydroisoquinoline-1,4-diones, 3,4-dihydroisoquinolin-1(2H)-ones, and 1,2-dihydroisoquinolines.

Consequently, it is not possible to provide thorough, informative, and scientifically accurate content for the detailed outline provided:

Derivatization Strategies and Complex Synthetic Transformations of 2,8a Dihydroisoquinoline 1,6 Dione

Optimization of Reaction Conditions for Efficient Derivatization

Adhering to the strict instruction to focus solely on "2,8a-Dihydroisoquinoline-1,6-dione" and to exclude information on other isomers prevents the creation of an article that would meet the requirements of being professional, authoritative, and based on diverse sources. Any attempt to generate the requested content would result in scientifically inaccurate information.

Advanced Spectroscopic and Crystallographic Characterization of 2,8a Dihydroisoquinoline 1,6 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D, 2D, and Multinuclear NMR)

High-resolution NMR spectroscopy would be the primary technique for elucidating the complex structure of 2,8a-Dihydroisoquinoline-1,6-dione. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be essential to assign all proton and carbon signals and to establish the connectivity of the molecule's bicyclic framework.

¹H NMR: Would be used to identify the number of unique protons, their chemical environments, and their coupling relationships (J-coupling), providing initial insights into the arrangement of hydrogens on the dihydroisoquinoline core.

¹³C NMR: Would reveal the number of distinct carbon atoms, distinguishing between carbonyl carbons (C1 and C6), sp²-hybridized carbons of the enone system, and sp³-hybridized carbons.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively connecting the atoms. COSY (Correlation Spectroscopy) would establish proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire molecular skeleton and confirming the positions of the dione (B5365651) functionality.

Hypothetical ¹H and ¹³C NMR Data Table for this compound (Note: This table is a representative example and is not based on experimental data.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~165-175 | - |

| 3 | ~120-140 | ~6.0-7.0 (d) |

| 4 | ~140-160 | ~7.0-8.0 (d) |

| 4a | ~40-50 | ~3.0-4.0 (m) |

| 5 | ~30-40 | ~2.5-3.5 (m) |

| 6 | ~190-200 | - |

| 7 | ~130-150 | ~6.5-7.5 (d) |

| 8 | ~120-140 | ~6.0-7.0 (d) |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), likely using Electrospray Ionization (ESI), would be employed to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This measurement provides a highly accurate molecular formula, confirming the elemental composition of C₉H₇NO₂. Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern, which involves isolating the molecular ion and inducing fragmentation. The resulting fragments would offer structural confirmation by showing characteristic losses, such as the loss of CO, which is typical for carbonyl-containing compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. Key peaks would include the C=O stretching vibrations for the amide lactam and the α,β-unsaturated ketone, typically appearing in the range of 1650-1750 cm⁻¹. The N-H stretching of the lactam would be visible around 3200 cm⁻¹, and C=C stretching from the enone system would appear near 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While the carbonyl groups would be visible, non-polar bonds like the C=C double bonds might show stronger signals in the Raman spectrum than in the IR.

Hypothetical Vibrational Spectroscopy Data Table (Note: This table is a representative example and is not based on experimental data.)

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Lactam) | ~3200 | Weak |

| C-H Stretch (Aromatic/Olefinic) | ~3000-3100 | Strong |

| C=O Stretch (Ketone) | ~1680 | Medium |

| C=O Stretch (Amide/Lactam) | ~1650 | Medium |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Absolute Configuration and Solid-State Conformational Analysis

If a suitable single crystal of this compound could be grown, Single-Crystal X-ray Diffraction (SCXRD) would provide the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. SCXRD is the gold standard for unambiguously determining the absolute configuration of chiral centers, such as C4a and C8a in this molecule, and for analyzing the conformational details of the bicyclic ring system in the solid state.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule.

UV-Vis Absorption: Due to the presence of the α,β-unsaturated ketone system, which acts as a chromophore, this compound would be expected to absorb UV light. The spectrum would likely show a π→π* transition at a shorter wavelength and a weaker, longer-wavelength n→π* transition characteristic of the carbonyl group. The exact position of the maximum absorption (λ_max) would be sensitive to the solvent polarity.

Fluorescence Emission: Many rigid, cyclic aromatic compounds exhibit fluorescence. An emission spectrum would be recorded by exciting the molecule at its absorption maximum. The presence and intensity of any fluorescence would provide information about the nature of its excited states and its potential for applications in materials science or as a biological probe.

Computational and Theoretical Chemistry Studies of 2,8a Dihydroisoquinoline 1,6 Dione

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Optimized Molecular Geometries and Vibrational Frequency Analysis

A DFT study would begin with the geometry optimization of the 2,8a-Dihydroisoquinoline-1,6-dione molecule. This process determines the lowest energy arrangement of its atoms in three-dimensional space. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis would be performed. This calculation confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides theoretical vibrational spectra (infrared and Raman). These calculated spectra can be compared with experimental data to validate the computed structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only as no specific data is available.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=O | Data not available | ||

| C6=O | Data not available | ||

| N2-C1 | Data not available | ||

| C8a-C1 | Data not available | ||

| C1-N2-C3 | Data not available | ||

| O=C1-N2 | Data not available | ||

| H-N2-C1-C8a |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer Characteristics)

FMO theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is for illustrative purposes only as no specific data is available.)

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Hyperconjugation and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, quantifying the extent of electron delocalization, which is crucial for understanding molecular stability. This analysis can identify key hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, and their stabilization energies.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only as no specific data is available.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions in Crystal Lattices

Energy framework calculations would further complement this analysis by visualizing and quantifying the energetic contributions of these interactions, providing a deeper understanding of the forces that govern the crystal's structure and stability.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atoms and the bonds between them. amercrystalassn.org This theory is instrumental in characterizing intramolecular interactions within this compound. By identifying bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, researchers can quantify the strength and nature of covalent and noncovalent interactions. For instance, the presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. amercrystalassn.org The values of ρ and ∇²ρ at the BCP provide insight into whether the interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.

Complementing QTAIM, Noncovalent Interaction (NCI) analysis is a powerful tool for visualizing and characterizing weak, noncovalent interactions. wikipedia.orgnih.gov Based on the electron density and its reduced density gradient, NCI analysis generates three-dimensional plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion within the molecule. wikipedia.orgnih.gov For this compound, NCI plots can reveal subtle intramolecular interactions that influence its conformation and stability. These interactions are visualized as colored isosurfaces, where the color indicates the type and strength of the interaction. wikipedia.org

Key QTAIM and NCI Parameters for Analyzing Intramolecular Interactions:

| Parameter | Description | Significance for this compound |

| Electron Density at BCP (ρ(r)) | A measure of the electron density at the bond critical point. | Higher values indicate stronger bonds. Helps to quantify the strength of covalent and noncovalent interactions within the molecule. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | Indicates whether electron density is concentrated (negative value, covalent bond) or depleted (positive value, noncovalent interaction) at the BCP. | Differentiates between shared and closed-shell interactions, clarifying the nature of intramolecular forces. |

| Reduced Density Gradient (s) | A scalar field derived from the electron density used to identify noncovalent interactions. wikipedia.org | Low values of 's' in low-density regions are indicative of noncovalent interactions. wikipedia.org |

| Sign(λ₂)ρ | The sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density. | Used in NCI plots to distinguish between attractive (negative values) and repulsive (positive values) interactions. |

Molecular Dynamics (MD) Simulations of Dihydroisoquinoline-1,6-dione Systems in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational dynamics and interactions with its environment, such as a solvent or a biological macromolecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, rotates, and interacts with its surroundings.

These simulations are particularly valuable for understanding how different environments influence the structure and behavior of this compound. For example, simulations in an aqueous solution can show how water molecules solvate the compound and form hydrogen bonds, which can affect its solubility and reactivity. Similarly, MD simulations of the compound bound to a protein can elucidate the key interactions responsible for binding and provide insights for drug design. nih.gov

Typical Parameters and Outputs of MD Simulations:

| Parameter/Output | Description | Relevance to this compound |

| Potential Energy | The total potential energy of the system over the course of the simulation. | Fluctuations in potential energy indicate conformational changes and system stability. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | Indicates the stability of the molecule's conformation over time. A stable RMSD suggests the system has reached equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights flexible regions of the molecule. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Provides information about the solvation shell structure around this compound in a solvent. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property. For derivatives of the this compound scaffold, QSAR and QSPR studies can be instrumental in predicting their potential as therapeutic agents or in forecasting their physical characteristics without the need for extensive experimental synthesis and testing. nih.gov

The process involves calculating a wide range of molecular descriptors for a series of known compounds, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a predictive model. nih.gov

Commonly Used Molecular Descriptors in QSAR/QSPR:

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic information about the molecule's composition. |

| Topological | Wiener index, Randić index | Describes the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

In Silico ADMET Studies (Focus on Predictive Methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity)

In silico ADMET studies utilize computational models to predict the pharmacokinetic and toxicological properties of a compound. audreyli.comnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the time and cost of development. audreyli.com For this compound and its analogs, a range of ADMET properties can be predicted using various computational tools and web servers.

These predictive models are typically built using large datasets of experimentally determined ADMET data and employ a variety of algorithms, including QSAR, machine learning, and rule-based systems. audreyli.com

Key ADMET Properties Predicted In Silico:

| Property | Description | Predictive Model/Parameter |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Caco-2 cell permeability models, Human Intestinal Absorption (HIA) models. audreyli.com |

| Distribution | Prediction of how a compound distributes throughout the body, including blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Models based on physicochemical properties like LogP and polar surface area. |

| Metabolism | Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. | Models that identify which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound. mdpi.com |

| Excretion | Prediction of the major routes of elimination from the body. | Models predicting renal clearance or biliary excretion. |

| Toxicity | Prediction of various toxicological endpoints, such as carcinogenicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). | Various QSAR-based and structural alert-based models. mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Interactions of 2,8a Dihydroisoquinoline 1,6 Dione with Biological Targets

Systematic Chemical Modification and Structure-Activity Profiling

The exploration of the 2,8a-dihydroisoquinoline-1,6-dione core has been significantly advanced through systematic chemical modifications to delineate the structure-activity relationships that govern their biological effects. Researchers have synthesized and evaluated numerous derivatives to understand how different substituents and structural alterations impact their therapeutic efficacy.

For instance, studies on related isoquinoline (B145761) derivatives have demonstrated that even minor changes to the molecular structure can lead to substantial differences in biological activity. nih.gov The synthesis of various analogs, such as those with substitutions on the aromatic ring or modifications to the lactam ring, has been a key strategy. researchgate.netresearchgate.net These studies often reveal that specific functional groups at particular positions are crucial for potent activity. For example, the introduction of aryl groups or other heterocyclic moieties can modulate the compound's interaction with its biological target. nih.gov

The systematic profiling of these modified compounds against various biological assays, such as anticancer or antimicrobial screens, provides a wealth of data. researchgate.netarkat-usa.org This information is then used to construct SAR models that guide the design of next-generation compounds with improved potency and selectivity. The overarching goal is to identify the key structural motifs of the this compound scaffold that are essential for its biological function.

A series of dihydroisoquinoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. colab.wsnih.gov The results highlighted that the nature and position of substituents on the isoquinoline ring system played a critical role in their cytotoxic effects.

Molecular Docking and Dynamics Simulations with Macromolecular Targets

To complement experimental SAR studies, computational methods like molecular docking and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of this compound derivatives at an atomic level. nih.gov These techniques provide valuable insights into how these small molecules bind to their macromolecular targets, such as enzymes or receptors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For dihydroisoquinoline derivatives, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes. colab.wsnih.gov These simulations help to visualize the intricate network of interactions that stabilize the ligand-protein complex.

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding event, including conformational changes in both the ligand and the protein that may occur upon binding.

The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions. For this compound derivatives, the key interactions often include:

Hydrogen Bonding: The lactam moiety of the dihydroisoquinoline core, with its carbonyl and N-H groups, is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein. Docking studies have shown that these hydrogen bonds are often crucial for anchoring the ligand in the correct orientation. colab.ws

π-Stacking Interactions: The isoquinoline ring system, being aromatic, can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

A molecular docking study on a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with the isoquinoline core, revealed key hydrogen bonding interactions with residues such as Ser774, Ala775, and Lys776 in the PI3Kα binding cleft. mdpi.com

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. For this compound derivatives, this involves pinpointing the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that are critical for high-affinity binding to a specific target.

By comparing the pharmacophores of active and inactive compounds, researchers can develop a model that predicts the biological activity of new, untested molecules. nih.gov This approach is instrumental in guiding the design of more selective inhibitors, which is crucial for minimizing off-target effects. For example, a pharmacophore model might reveal that a specific substituent at a particular position on the isoquinoline ring is essential for selectivity towards one enzyme over a closely related one.

While computational models provide powerful predictions, experimental validation is essential to confirm the proposed binding modes. Site-directed mutagenesis is a technique used to specifically alter amino acids in the active site of a protein. nih.gov If a particular residue is predicted by docking studies to be critical for ligand binding, mutating this residue should lead to a significant decrease in the ligand's binding affinity or inhibitory activity.

This experimental approach provides strong evidence to support the computationally derived binding model. For instance, if a docking simulation predicts a crucial hydrogen bond between the carbonyl group of the this compound and a specific serine residue, mutating that serine to an alanine (B10760859) (which cannot form a hydrogen bond) would be expected to abolish or significantly reduce the compound's activity. nih.gov

Theoretical Mechanistic Insights into Ligand-Target Recognition and Functional Modulation

Beyond simply predicting binding poses, theoretical studies can offer deeper insights into the mechanism by which this compound derivatives recognize their targets and modulate their function. Quantum mechanical (QM) calculations can be used to study the electronic properties of the ligand and its interactions with the active site at a more fundamental level.

These calculations can help to understand the nature of the chemical bonds being formed and broken during an enzymatic reaction and how the presence of the inhibitor alters this process. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the active site with high-level QM theory and the rest of the protein with classical mechanics, can provide a detailed picture of the reaction pathway and the transition states involved. This level of detail is invaluable for understanding the precise mechanism of inhibition.

Applications of 2,8a Dihydroisoquinoline 1,6 Dione in Advanced Organic Synthesis

Utility as Versatile Synthons in the Construction of Complex Molecular Architectures

The strategic placement of carbonyl and enamine-like functionalities within the 2,8a-dihydroisoquinoline-1,6-dione core makes it an exceptionally valuable synthon for the synthesis of complex molecules. Organic chemists can exploit the inherent reactivity of this scaffold to introduce a variety of substituents and build upon its framework to access diverse molecular architectures. The dione's structure allows for selective reactions at multiple sites, enabling a stepwise and controlled elaboration into more complex target molecules.

The reactivity of related dihydroisoquinolinedione systems in photocatalytic [4+2] skeleton-editing strategies highlights the potential of these scaffolds. rsc.org For instance, the reaction of vinyl azides with N-hydroxyphthalimide (NHPI) esters can lead to the formation of dihydroisoquinoline-1,4-diones, demonstrating the utility of related structures in convergent and divergent synthetic pathways. rsc.org This suggests that this compound could similarly serve as a key intermediate in multicomponent reactions, where its core structure is assembled and further functionalized in a single pot.

The ability to act as both a nucleophile and an electrophile at different positions is a key feature of its versatility. This dual reactivity allows for its participation in a wide range of chemical transformations, including Michael additions, aldol (B89426) condensations, and various cycloaddition reactions. These reactions can be used to append new rings and functional groups, paving the way for the synthesis of natural product analogues and other biologically relevant molecules.

Precursors for Novel Polycyclic and Fused Heterocyclic Ring Systems

The dihydroisoquinoline-1,6-dione framework is an ideal starting point for the synthesis of more elaborate polycyclic and fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular cyclizations and annulation reactions, leading to the formation of novel ring systems that would be challenging to access through other synthetic routes.

The development of synthetic methods for isoquinoline-1,3(2H,4H)-diones through radical cascade reactions of acryloyl benzamides showcases the propensity of related structures to undergo cyclization to form fused systems. rsc.org This suggests that the this compound core could be a substrate for similar radical-mediated or transition-metal-catalyzed intramolecular reactions to generate complex polycycles.

Furthermore, the general synthetic utility of methods for creating heterocyclic compounds with four or more rings underscores the importance of versatile precursors. nih.gov The reactivity of the enone and dicarbonyl moieties within the this compound structure can be harnessed to construct additional rings. For example, the enone system can participate as a dienophile in Diels-Alder reactions, while the active methylene (B1212753) protons can be deprotonated to initiate intramolecular cyclizations onto appended electrophilic groups. This strategic approach allows for the rapid construction of molecular complexity from a relatively simple starting material.

Potential as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The rigid, bicyclic structure of this compound provides a sound scaffold for the introduction of chiral elements, suggesting its potential application as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The development of enantiomerically pure derivatives of this dione (B5365651) could open new avenues in stereoselective synthesis.

The introduction of chirality into related 1-substituted-3,4-dihydroisoquinolines has been a significant area of research, with various methods developed for their enantioselective reduction to form chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org These methods often involve the use of chiral catalysts or chiral auxiliaries. rsc.org This body of work provides a blueprint for how the this compound scaffold could be similarly modified. For instance, the attachment of a chiral group to the nitrogen atom could direct the stereochemical outcome of subsequent reactions.

Moreover, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in asymmetric transfer hydrogenation reactions. nih.gov This highlights the potential of isoquinoline-based structures to serve as effective ligands in metal-catalyzed asymmetric transformations. By analogy, functionalized chiral derivatives of this compound could be synthesized and evaluated as ligands for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of such ligands could lead to highly efficient and selective catalytic systems for the synthesis of enantiomerically enriched compounds.

| Catalyst System | Reaction Type | Substrate Scope | Key Findings |

| Chiral Titanocene Complexes | Asymmetric Hydrogenation | Imines | Effective for the hydrogenation of imines to furnish chiral amines with high enantioselectivity. mdpi.com |

| Ruthenium(II) Diamine Catalysts | Asymmetric Transfer Hydrogenation | 1-Aryl Dihydroisoquinolines | Provides access to valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds. mdpi.com |

| Chiral Rhodium Complexes | Asymmetric Transfer Hydrogenation | Imines | Demonstrates rapid reaction times and high enantioselectivity. mdpi.com |

| Chiral Diamines with Cp* Metal Complexes | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Rhodium catalysts proved most effective in terms of reactivity and enantioselectivity. nih.gov |

This table is based on research on related isoquinoline (B145761) compounds and suggests potential catalytic applications for derivatives of this compound.

Development of Innovative Synthetic Methodologies Leveraging Dihydroisoquinoline-1,6-dione Reactivity

The unique structural and electronic properties of this compound make it an attractive target for the development of novel synthetic methodologies. The exploration of its reactivity could lead to the discovery of new chemical transformations and the streamlining of synthetic routes to important molecular targets.

Recent advancements in the synthesis of related isoquinolinone structures have included metal-catalyzed and metal-free methods, multicomponent reactions, and domino one-pot protocols. researchgate.net These innovative approaches could be adapted and applied to the synthesis and functionalization of this compound. For example, palladium-catalyzed intramolecular carbonylative Heck reactions have been developed for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolines, suggesting that similar C-H activation and carbonylation strategies could be employed on the this compound scaffold. researchgate.net

Furthermore, the use of visible-light metal-free photocatalysis for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones demonstrates a move towards greener and more sustainable synthetic methods. researchgate.net Investigating the photochemical reactivity of this compound could unveil new reaction pathways and provide access to novel molecular structures under mild conditions. The development of such methodologies would not only expand the synthetic chemist's toolbox but also contribute to the advancement of more environmentally benign chemical processes.

| Synthetic Method | Key Features | Potential Application to this compound |

| Radical Cascade Reactions | Formation of isoquinoline-1,3-diones from acryloyl benzamides. rsc.org | Intramolecular cyclizations to form fused polycyclic systems. |

| Photocatalytic [4+2] Skeleton-Editing | Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones. rsc.org | As a key building block in multicomponent reactions for complex molecule synthesis. |

| Intramolecular Carbonylative Heck Reaction | Enantioselective synthesis of quaternary 3,4-dihydroisoquinolines. researchgate.net | Introduction of functional groups at specific positions with stereocontrol. |

| Visible-Light Metal-Free Photocatalysis | Synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net | Development of green and sustainable methods for functionalization. |

This table highlights innovative synthetic methodologies developed for related isoquinoline structures and their potential adaptation for this compound.

Future Perspectives and Emerging Research Directions for 2,8a Dihydroisoquinoline 1,6 Dione Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of 2,8a-dihydroisoquinoline-1,6-dione derivatives. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent and reproducible results. For the synthesis of complex scaffolds like dihydroisoquinolines, flow chemistry can facilitate multi-step sequences in a continuous fashion, minimizing manual handling and purification steps. This approach is particularly advantageous for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated synthesis platforms, often coupled with flow reactors, enable the high-throughput synthesis of a large number of derivatives. By systematically varying substituents on the dihydroisoquinoline core, these platforms can rapidly generate extensive libraries of compounds for biological screening. This automated approach accelerates the hit-to-lead optimization process in drug discovery, allowing for a more comprehensive exploration of the structure-activity relationship (SAR).

Exploration of Novel Therapeutic Targets and Advanced Mechanistic Studies

While the therapeutic potential of some dihydroisoquinoline derivatives is recognized, there is a vast, unexplored landscape of biological targets. Future research will likely focus on identifying and validating novel therapeutic targets for this compound derivatives. This exploration will be driven by advances in chemical biology, proteomics, and high-throughput screening technologies.

One area of significant interest is the development of derivatives as tubulin polymerization inhibitors for anticancer applications. nih.gov For instance, certain 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have shown moderate to good cytotoxic activities against leukemia cell lines. nih.gov The most potent of these compounds were found to inhibit tubulin polymerization, a mechanism crucial for cell division and a validated target in cancer therapy. nih.gov

Advanced mechanistic studies are crucial to understanding how these molecules interact with their biological targets at a molecular level. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and advanced spectroscopic methods can provide detailed insights into the binding modes and conformational changes induced by these compounds. Molecular docking studies have already been employed to hypothesize the binding mode of dihydroisoquinoline derivatives with tubulin. nih.gov These computational models, refined with experimental data, will be instrumental in the rational design of more potent and selective inhibitors.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the synthesis of this compound and its analogs, there is a growing emphasis on developing sustainable and economically viable processes. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

Key strategies for sustainable synthesis include:

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste and often leads to milder reaction conditions. The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, is a key research direction.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can reduce the environmental footprint of the synthesis.

A common synthetic pathway to dihydroisoquinoline derivatives involves the Bischler-Napieralski cyclization. nih.gov Optimizing this and other key reactions for sustainability and cost-effectiveness will be critical for the large-scale production of any promising drug candidates.

Advanced Computational Design and Predictive Modeling for De Novo Dihydroisoquinoline-1,6-dione Derivatives

Advanced computational tools are poised to play a transformative role in the de novo design of this compound derivatives with desired pharmacological properties. Predictive modeling and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of newly designed derivatives and prioritize them for synthesis.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries for compounds that fit the model and are therefore likely to be active.

Molecular Docking and Dynamics Simulations: As mentioned earlier, these techniques provide insights into the binding of ligands to their target proteins. They are invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.

By integrating these computational methods, researchers can move towards a more rational and efficient drug design process. This will enable the exploration of a much larger chemical space and increase the probability of discovering novel dihydroisoquinoline-1,6-dione derivatives with significant therapeutic potential. The synergy between computational design and advanced synthetic methodologies will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

Q & A

Q. How to address conflicting reports on synthetic efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.